2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-methyl-1,3,4-oxadiazole
Description
The compound 2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-methyl-1,3,4-oxadiazole features a 1,3,4-oxadiazole core substituted with a methyl group at position 5 and a stereochemically defined 2-azabicyclo[3.2.0]heptane moiety at position 2. This article compares its structural, synthetic, and functional attributes with analogous compounds, leveraging diverse sources to highlight key distinctions.
Properties
IUPAC Name |
2-[(1S,5S)-2-azabicyclo[3.2.0]heptan-1-yl]-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-6-11-12-8(13-6)9-4-2-7(9)3-5-10-9/h7,10H,2-5H2,1H3/t7-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOYONGMMFZSCE-CBAPKCEASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C23CCC2CCN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(O1)[C@]23CC[C@H]2CCN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,5S)-2-Azabicyclo[320]heptan-1-yl]-5-methyl-1,3,4-oxadiazole typically involves the construction of the azabicyclo[32One common method involves the enantioselective construction of the azabicyclo[3.2.0]heptane scaffold through a series of stereocontrolled transformations . The reaction conditions often include the use of chiral catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize automated synthesis equipment and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-methyl-1,3,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation but often include controlled temperature, pressure, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated derivatives.
Scientific Research Applications
Overview
2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and drug development. Its unique bicyclic structure and the presence of the oxadiazole moiety contribute to its potential biological activities.
Biological Activities
Research indicates that compounds containing the oxadiazole ring exhibit a range of biological activities, including:
- Antitumor Activity : Some derivatives have shown significant cytotoxicity against various cancer cell lines, with IC50 values suggesting strong potential as anticancer agents . For instance, studies on oxadiazole derivatives have reported effective inhibition of human carbonic anhydrases, which are implicated in tumor growth and metastasis .
- Enzyme Inhibition : The compound may act as an inhibitor for several enzymes, including histone deacetylases (HDACs), which play a crucial role in cancer progression. Certain oxadiazole derivatives have demonstrated potent HDAC inhibitory activity, making them promising candidates for cancer therapeutics .
Antitumor Efficacy
A study on 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives revealed that modifications at specific positions significantly influenced their antitumor activity. Compounds with amino acid substitutions exhibited improved cytotoxic effects compared to their naturally occurring counterparts .
HDAC Inhibition
Research on novel oxadiazole derivatives highlighted their ability to inhibit HDACs effectively. For example, compounds from a recent study showed IC50 values against HDAC-1 that were comparable to established inhibitors like SAHA (suberoylanilide hydroxamic acid), indicating their potential for therapeutic applications in treating hepatic carcinoma .
Applications in Drug Discovery
The structural features of this compound make it an attractive scaffold for drug discovery:
- Pharmaceutical Development : Its unique chemical properties allow for modifications that can enhance bioactivity and selectivity towards biological targets.
- Research Reagent : The compound serves as a building block in organic synthesis and medicinal chemistry, facilitating the exploration of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Bicyclo System Differences: The target’s [3.2.0] system introduces moderate ring strain compared to the [2.2.2] system in ’s compound, which offers greater conformational rigidity . This difference may influence binding affinity to biological targets.
’s ester group introduces hydrolytic instability under physiological conditions, unlike the oxadiazole core, which is electron-withdrawing and more stable .
Key Observations:
- Thiadiazole Synthesis (): Sodium hydride in DMF facilitates phenoxide formation, enabling nucleophilic substitution at elevated temperatures. While this method targets thiadiazoles, analogous approaches may apply to oxadiazoles with adjusted electrophiles .
- Oxadiazole Synthesis () : Protection-deprotection strategies (e.g., acetoxy groups) are critical for bicyclo system stability during functionalization . The target compound may require similar steps to preserve stereochemistry.
Implications of Structural Variations
Pharmacological Potential: The target’s methyl group and [3.2.0] system balance lipophilicity and rigidity, favoring CNS penetration compared to ’s bulkier diphenylpropyl derivative . ’s ester functionality limits stability, suggesting the target’s oxadiazole core is preferable for prolonged activity .
Chemical Reactivity :
- The [3.2.0] bicyclo system’s strain may enhance reactivity in ring-opening reactions, offering synthetic versatility absent in [2.2.2] systems .
Biological Activity
The compound 2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-methyl-1,3,4-oxadiazole is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Key Structural Features
- Bicyclic Framework : The azabicyclo[3.2.0]heptane structure contributes to its unique interactions with biological targets.
- Oxadiazole Moiety : The presence of the oxadiazole ring is significant for its biological activity, particularly in drug design.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C10H15N3O |
| Molecular Weight | 193.25 g/mol |
| CAS Number | 2361609-38-1 |
Pharmacological Properties
Research indicates that oxadiazole derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing the oxadiazole moiety have demonstrated significant antimicrobial effects against various pathogens.
- Anticancer Properties : Studies suggest that certain derivatives can inhibit cancer cell proliferation.
- CNS Activity : Some derivatives have shown promise as central nervous system (CNS) agents, potentially acting as muscarinic agonists .
The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Receptor Modulation : The compound may interact with specific receptors in the CNS, influencing neurotransmitter activity.
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways could contribute to its biological effects.
Study on Antimicrobial Activity
In a study examining the antimicrobial properties of oxadiazole derivatives, it was found that certain compounds exhibited up to 92% inhibition against Mycobacterium tuberculosis at specific concentrations . This highlights the potential of oxadiazole compounds in treating resistant strains of bacteria.
Anticancer Activity Assessment
A recent investigation into the anticancer properties of 1,2,4-oxadiazoles revealed that derivatives could effectively inhibit cancer cell growth. For instance, one compound demonstrated an IC50 value of 0.045 µg/mL , indicating strong potency against cancer cells .
CNS Activity Evaluation
Research on oxadiazole-based muscarinic agonists showed that structural modifications significantly influenced their efficacy and binding affinity to muscarinic receptors. A particular derivative was identified as one of the most efficacious muscarinic agonists known .
Q & A
Q. What methodologies are recommended for confirming the stereochemistry of 2-[(1S,5S)-2-azabicyclo[3.2.0]heptan-1-yl]-5-methyl-1,3,4-oxadiazole?
- Methodological Answer: Stereochemical confirmation requires a combination of X-ray crystallography and advanced NMR techniques. For crystallographic analysis, the SHELX suite (SHELXL/SHELXS) is widely used to resolve chiral centers and verify the (1S,5S) configuration of the azabicyclo moiety. This software is robust for small-molecule refinement even with twinned or high-resolution data . For NMR, 2D experiments (e.g., NOESY, HSQC) are critical to distinguish diastereotopic protons in the bicyclic system. For example, coupling constants and nuclear Overhauser effects (NOEs) can differentiate axial vs. equatorial substituents in the bicyclo[3.2.0] framework .
Q. How can researchers synthesize the 2-azabicyclo[3.2.0]heptane core structure?
- Methodological Answer: The bicyclic scaffold is typically synthesized via intramolecular cyclization or ring-closing metathesis. For instance, trans-4-hydroxy-L-proline derivatives can serve as precursors. A stepwise protocol involves:
- Step 1: Protection of the amine group using tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups.
- Step 2: Activation of hydroxyl groups with tosyl chloride (TsCl) or mesyl chloride.
- Step 3: Cyclization under basic conditions (e.g., NaOMe/MeOH) to form the bicyclic structure.
This method achieves high enantiomeric purity (>99% ee) and avoids racemization .
Advanced Research Questions
Q. How should researchers address contradictions in spectroscopic data during structural validation?
- Methodological Answer: Discrepancies between experimental (e.g., NMR, IR) and computational (DFT-predicted) spectra often arise from dynamic effects or solvent interactions. To resolve these:
- Approach 1: Use variable-temperature NMR to probe conformational flexibility in the oxadiazole ring or azabicyclo system.
- Approach 2: Compare experimental IR carbonyl stretches (e.g., 1,3,4-oxadiazole C=O at ~1650–1700 cm⁻¹) with density functional theory (DFT) calculations.
- Approach 3: Validate crystallographic data against spectroscopic results using software like Mercury or Olex2 to ensure consistency in bond lengths/angles .
Q. What strategies optimize the synthetic yield of 5-methyl-1,3,4-oxadiazole derivatives?
- Methodological Answer: Yield optimization hinges on:
- Catalyst Selection: Use carbodiimides (e.g., EDC·HCl) with HOBt for efficient coupling of acyl hydrazides to carboxylic acids.
- Dehydration Conditions: Replace traditional POCl₃ with CBr₄/Ph₃P for safer, high-yield cyclodehydration (85–92% yield).
- Solvent Effects: Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity, while microwave-assisted synthesis reduces reaction time by 50–70% .
Q. How can bioactivity assays be designed to evaluate the antimicrobial potential of this compound?
- Methodological Answer:
- Step 1: Perform disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use ciprofloxacin as a positive control.
- Step 2: Quantify minimum inhibitory concentrations (MICs) in triplicate to assess reproducibility.
- Step 3: Correlate activity with structural features (e.g., the 5-methyl group’s hydrophobicity) using QSAR models. Prior studies show that methyl-substituted oxadiazoles enhance membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
